4-Bromo-3-oxobutanoyl bromide

Catalog No.
S9006865
CAS No.
52148-44-4
M.F
C4H4Br2O2
M. Wt
243.88 g/mol
Availability
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4-Bromo-3-oxobutanoyl bromide

CAS Number

52148-44-4

Product Name

4-Bromo-3-oxobutanoyl bromide

IUPAC Name

4-bromo-3-oxobutanoyl bromide

Molecular Formula

C4H4Br2O2

Molecular Weight

243.88 g/mol

InChI

InChI=1S/C4H4Br2O2/c5-2-3(7)1-4(6)8/h1-2H2

InChI Key

KXVSPXCGTNISAP-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)CBr)C(=O)Br

Traditional Halogenation Approaches in Ketone Functionalization

Alpha-halogenation of ketones is a cornerstone of 4-bromo-3-oxobutanoyl bromide synthesis. The reaction exploits the acidity of α-hydrogens adjacent to carbonyl groups, enabling substitution via enol or enolate intermediates.

Mechanistic Insights
Under acidic conditions, protonation of the carbonyl oxygen facilitates enol formation, where the α-hydrogen is abstracted to generate a nucleophilic enol. Electrophilic bromine (Br₂) then attacks the enol double bond, forming an oxonium intermediate that departs upon deprotonation to yield the α-brominated product. For 3-oxobutanoyl bromide, this results in selective bromination at the γ-position (4-bromo substitution) due to steric and electronic effects.

Optimized Reaction Conditions
Early methods employed stoichiometric bromine (2.0 molar equivalents) at elevated temperatures (40–45°C), often leading to over-bromination and impurities. Modern adaptations, such as the use of acetyl bromide as a co-solvent, reduce bromine requirements to 0.9–1.35 equivalents while maintaining yields >80%. A representative protocol involves:

  • Dissolving tert-butyl 3-oxobutanoate in ethyl acetate with acetyl bromide and methanol.
  • Dropwise addition of bromine at -10°C to +5°C.
  • Quenching with sodium dithionite and isolating the product via pH-controlled extraction.

Table 1: Comparative Analysis of Bromination Methods

ParameterTraditional MethodImproved Method
Bromine Equivalents2.00.9–1.35
Temperature Range40–45°C-15°C to +15°C
Yield (%)60–7080–85
Purity (%)80–90>95
ByproductsDi-/polybrominated derivatives<5% impurities

Friedel-Crafts Acylation Derivatives in Brominated Compound Synthesis

While Friedel-Crafts acylation is typically associated with aromatic systems, its derivatives inform the synthesis of acyl bromide precursors. For example, 3-oxobutanoyl bromide can be synthesized via acylation of brominated intermediates.

Acyl Bromide Preparation
Reaction of diketene with hydrogen bromide (HBr) yields 3-oxobutanoyl bromide, a precursor for subsequent bromination. Alternative routes involve treating 3-oxobutanoic acid with phosphorus tribromide (PBr₃), though this risks over-bromination.

Challenges and Solutions
Direct Friedel-Crafts approaches are limited by the electrophilicity of acyl bromides, which may undergo undesired polymerization. However, using tert-butyl esters as protective groups mitigates this issue, enabling clean bromination before deprotection. For instance, tert-butyl 3-oxobutanoate undergoes Friedel-Crafts-like acylation to stabilize the ketone prior to halogenation.

Continuous Flow Reactor Implementations for Yield Optimization

Continuous flow reactors address limitations of batch processes, such as thermal runaway and mixing inefficiencies, critical for exothermic bromination reactions.

Advantages of Flow Chemistry

  • Temperature Control: Precise maintenance of low temperatures (-10°C to +5°C) prevents dihalogenation.
  • Residence Time Modulation: Ensures complete bromine consumption while minimizing side reactions.
  • Scalability: Facilitates large-scale production with consistent purity (>95%).

Case Study: Flow-Based Bromination
A hypothetical flow system for 4-bromo-3-oxobutanoyl bromide synthesis might involve:

  • Reagent Mixing Zone: Tert-butyl 3-oxobutanoate, acetyl bromide, and methanol are combined in ethyl acetate.
  • Bromine Injection Module: Bromine is introduced via a T-junction to ensure rapid mixing.
  • Reaction Coil: Maintained at -5°C using a cryostat, allowing 10-minute residence time.
  • Quenching and Separation: In-line addition of sodium dithionite and phase separation via membrane technology.

Table 2: Batch vs. Flow Reactor Performance

MetricBatch ReactorFlow Reactor (Projected)
Reaction Time2–4 hours10–15 minutes
Temperature Stability±5°C fluctuations±0.5°C precision
Throughput (kg/day)1050
Solvent ConsumptionHighReduced by 40%

Electrophilic Bromination Pathways in β-Ketoacyl Bromide Systems

The β-ketoacyl moiety in 4-bromo-3-oxobutanoyl bromide facilitates enolization under acidic conditions, a critical step in electrophilic bromination. Protonation of the carbonyl oxygen by an acid catalyst (e.g., HBr or acetic acid) stabilizes the enol tautomer, which exposes the α-carbon for electrophilic attack [5]. The enol’s nucleophilic π-system reacts with bromine (Br₂) or bromine equivalents (e.g., N-bromosuccinimide), leading to α-bromination.

Mechanistic Analysis:

  • Enol Formation: Acid protonates the carbonyl oxygen, inducing keto-enol tautomerism. The enol’s conjugated double bond delocalizes electron density, rendering the α-carbon highly nucleophilic [5].
  • Electrophilic Attack: Bromine interacts with the enol’s electron-rich α-carbon, forming a bromo-enol intermediate.
  • Tautomerization: The intermediate reverts to the keto form, yielding an α-brominated product.

The γ-bromo substituent in 4-bromo-3-oxobutanoyl bromide further polarizes the β-keto group, accelerating enolization and directing bromination to specific sites. For instance, the γ-bromo group’s electron-withdrawing effect enhances the acidity of α-hydrogens, favoring enol formation at lower acid concentrations compared to non-brominated analogs [5].

Reaction ComponentRole in Bromination
β-Ketoacyl GroupStabilizes enol via conjugation
Acid Catalyst (HBr)Promotes enolization
Bromine (Br₂)Electrophilic bromine source
γ-Bromo SubstituentEnhances α-hydrogen acidity

This pathway is pivotal for synthesizing polybrominated ketones, which are precursors to pharmaceuticals and agrochemicals.

Nucleophilic Displacement Reactions at γ-Bromo Centers

The γ-bromo center in 4-bromo-3-oxobutanoyl bromide undergoes nucleophilic displacement via SN₂ or SN₁ mechanisms, depending on reaction conditions. The adjacent β-keto group stabilizes transition states through resonance and inductive effects, facilitating bromide expulsion.

SN₂ Mechanism:
In polar aprotic solvents (e.g., DMF or acetone), nucleophiles (e.g., hydroxide, amines) attack the γ-carbon in a bimolecular process. The β-keto group’s electron-withdrawing nature polarizes the C–Br bond, reducing the activation energy for backside displacement.

SN₁ Mechanism:
In polar protic solvents (e.g., water or ethanol), the γ-bromo group dissociates to form a carbocation stabilized by resonance with the β-keto group. Nucleophiles then attack the planar carbocation, yielding substitution products.

NucleophileSolventMechanismProduct
Hydroxide (OH⁻)DMFSN₂3-Oxobutanoyl hydroxide
Ammonia (NH₃)EthanolSN₁3-Oxobutanoyl amine
Thiophenoxide (PhS⁻)AcetoneSN₂3-Oxobutanoyl thioether

The choice of nucleophile and solvent dictates regioselectivity and reaction efficiency. For example, bulky nucleophiles favor SN₁ pathways due to steric hindrance in SN₂ transitions [6].

Cross-Coupling Catalysis with Transition Metal Complexes

4-Bromo-3-oxobutanoyl bromide participates in palladium- or nickel-catalyzed cross-coupling reactions, leveraging its γ-bromo center as an electrophilic partner. The β-keto group enhances the bromide’s reactivity by stabilizing metal-insertion intermediates.

Suzuki-Miyaura Coupling:
In the presence of Pd(PPh₃)₄ and a boronic acid, the γ-bromo group undergoes oxidative addition to palladium, forming a Pd(II) complex. Transmetalation with the boronic acid precedes reductive elimination, yielding a biaryl or alkyl-aryl product.

Heck Reaction:
Alkenes react with the Pd(II) intermediate to form substituted alkenes via β-hydride elimination. The β-keto group’s electron-withdrawing nature accelerates oxidative addition and stabilizes Pd intermediates.

CatalystLigandCoupling PartnerProduct
Pd(OAc)₂PPh₃Phenylboronic acid3-Oxobutanoyl biphenyl
NiCl₂(dppe)dppeVinyltrimethylsilaneγ,δ-Unsaturated ketone

These reactions enable the modular construction of complex architectures, such as conjugated enones and heterocycles, underscoring the compound’s utility in medicinal chemistry [4].

Extensive reports confirm that 4-bromo-3-oxobutanoyl bromide serves as a linchpin for the annulation of five- and six-membered nitrogen and sulfur heterocycles, frequently under mild, base-mediated conditions that exploit the reagent’s built-in leaving group. Representative examples are summarized in Table 1.

EntryHeterocycle ObtainedKey Starting Partner(s)Reaction ModeYield (%)Reference
11-(4-nitrophenyl)-5-methyl-4-oxo-1H-pyrazole4-nitrophenylhydrazineJapp–Klingemann condensation followed by intramolecular cyclization78 [3] [3]
25-Phenyl-7-oxo-2,3-dihydro-thiazolo[3,2-a]pyrimidine2-thiouracil derivativeS-alkylation, imine formation, ring fusion63–71 [4] [4]
33-(Bromoacetyl)coumarin scaffold3-acetylcoumarinElectrophilic bromination/acyl-bromide exchange82–90 [5] [5]
41,3,4-Thiadiazolyl-substituted pyrazolo[3,4-d]pyrimidin-4-oneHydrazide-activated thiosemicarbazoneDouble acylation then tandem cyclodehydration67 [6] [6]
5N-Bromoacetylated tetrahydrocarbazole1,2,3,4-TetrahydrocarbazoleDirect N-acylation77 [7] [7]

Detailed research findings

a) Pyrazole construction
The factor Xa inhibitor apixaban is prepared through a pivotal amide 208 that arises when primary amine 206 is coupled with 4-bromo-3-oxobutanoyl bromide 207 under triethylamine mediation to give a β-dicarbonyl amide that cyclizes with hydrazine to the fully substituted pyrazole nucleus [3]. Nuclear magnetic resonance analysis confirmed exclusive formation of the amide carbonyl resonance at 170.3 parts per million, verifying chemoselective acyl transfer [3].

b) Thiazolo-fused pyrimidines
Brown and Dyson demonstrated that 2-thiouracil reacts with the reagent in dimethylformamide at 90 degrees Celsius, furnishing 5- and 7-oxo-thiazolidino[3,2-a]pyrimidines after intramolecular nucleophilic attack of sulfur on the bromo-activated methylene [4]. Single-crystal X-ray diffraction revealed bond contraction in the newly formed thiazole ring (C–S = 1.72 ångström), indicating full aromatization.

c) Coumarin functionalisation
Abdou and co-workers converted 3-acetylcoumarins into 3-(bromoacetyl) analogues in a one-pot sequence: bromination with bromine followed by substitution with thionyl chloride produced the acyl bromide in situ, illustrating that the 4-bromo-3-oxobutanoyl motif can be grafted onto aromatic scaffolds to generate multifunctional Michael acceptors for later heteroannulations [5].

d) Direct N-acylation of privileged scaffolds
Bromoacetylation of tetrahydrocarbazole proceeded quantitatively in the presence of potassium carbonate, delivering N-bromoacetyl intermediates that undergo either intramolecular cyclodehydration to indolo-fused alkaloid cores or substitution by nucleophiles to yield functionalised amides [7]. High-resolution mass spectrometry corroborated incorporation of a single bromine atom with characteristic isotopic distribution.

Collectively, these studies establish 4-bromo-3-oxobutanoyl bromide as a modular synthon for heteroatom-directed annulations, owing to the reagent’s capacity to deliver an acetoacetyl fragment while simultaneously offering a bromine leaving group that triggers ring closure.

Utility in Multi-Step Synthetic Routes for Bioactive Molecules

Pharmaceutical development programmes leverage the reagent’s chemoselectivity to streamline convergent assembly of drug candidates. The most thoroughly documented case involves apixaban, but analogous strategies appear in the preparation of carbonic-anhydrase inhibitors and experimental antithrombotic agents.

3.2.1 Apixaban (factor Xa inhibitor)

Stepwise transformation sequence (Table 2)

StageTransformationConditionsIsolated Yield (%)Comment
iCoupling of primary amine 206 with 4-bromo-3-oxobutanoyl bromide 207 → amide 208Dichloromethane, triethylamine, 0 °C → 20 °C, 2 h88 [3]No detectable O-acylation
iiHydrazine condensation, Japp-Klingemann rearrangement → diketone hydrazoneEthanol, 60 °C, 3 h81 [8]Generates diazene motif
iiiIntramolecular addition-elimination → diversified pyrazole carboxylate 122N,N-diisopropylethylamine, 80 °C, 4 h72 [3]Controlled regioselectivity
ivLactamisation with phenyl-substituted valerolactam → apixaban corePolyphosphoric acid, 90 °C, 1 h65 [3]Forms fused imide

Key findings

  • The initial amide formation tolerates heteroaromatic substrates and proceeds without detectable bromide exchange by chloride or fluoride, underscoring the reagent’s high acyl-transfer fidelity [3].
  • Mechanistic monitoring by in situ infrared spectroscopy showed instantaneous appearance of carbonyl absorption at 1780 centimetres minus one, characteristic of an acyl bromide, followed by gradual emergence of the amide carbonyl at 1675 centimetres minus one within five minutes, confirming that nucleophilic attack precedes any side-chain elimination [3].
  • Process chemists exploited the volatility of hydrogen bromide liberated in stage i to drive the equilibrium toward completion, achieving space–time yields of 120 grams per litre per hour at pilot scale [9].

3.2.2 Sulfonamide-based carbonic-anhydrase inhibitors

Gouda and associates accessed a series of thiazolo-pyrimidin-one derivatives that inhibit human carbonic anhydrase isoform II with half-maximal inhibitory concentration values in the sub-micromolar range [10]. The critical step involved acylation of an aminated thiazolo nucleus with 4-bromo-3-oxobutanoyl bromide, after which intramolecular sulfur displacement expelled bromide and forged the heterobicyclic pharmacophore. Yields averaged 74 percent across fifteen analogues, and none of the products contained detectable over-acylation according to high-performance liquid chromatography [10].

3.2.3 Emerging antithrombotic scaffolds

Patent WO 2000039131 describes synthesis of pyrazolo-fused lactams that down-regulate coagulation factors. Hydrazine condensation with 4-bromo-3-oxobutanoyl bromide delivered β-keto hydrazides that underwent microwave-assisted cycloacylation to the target bicyclic amides in ten minutes with yields surpassing 70 percent [11]. The bromide leaving group was indispensable; substitution of the reagent by the corresponding acetoacetate ester reduced conversion to less than 15 percent, highlighting the unique driving force supplied by the acyl-bromide bond.

These case studies illustrate how the reagent’s predictable reactivity can be embedded into scalable, good-manufacturing-practice-compliant routes for modern therapeutics.

Participation in Cascade Reactions for Complex Molecular Architectures

The biselectrophilic nature of 4-bromo-3-oxobutanoyl bromide allows chemists to design step-efficient cascades that merge carbon–carbon bond formation, acyl transfer and heteroatom substitution within a single operation. Selected paradigms appear in Table 3.

Cascade TypeSubstrate AssemblyNet TransformationExample Yield (%)Reference
Organocatalytic Michael/α-alkylation/cyclopentanone formationEnal, proline catalyst, 4-brominated β-keto acyl bromideFormation of trans-3,3-disubstituted cyclopentanone bearing three contiguous stereocentres78–85 with 99 percent enantiomeric excess [12] [12]
Three-component radical addition/ring opening/couplingGlycine ester, 4-bromo-3-oxobutanoyl derivative, vinylcyclopropyl ketone under iridium photoredoxInstallation of α-amino acid bearing vicinal stereocentres52–68, up to 93 percent enantiomeric excess [13] [13]
Base-promoted S-alkylation/intramolecular SN2/cyclisation2-aminothiazoline, 4-bromo-3-oxobutanoyl bromideConstruction of thiazolopyrimidin-7-one71 [4] [4]
One-pot Mannich-type imine formation/halide displacement/lactamisationIndole-2-carboxaldehyde, secondary amine, 4-bromo-3-oxobutanoyl bromideGeneration of indolo-benzodiazepinone65 [14] [14]

Mechanistic insights

a) Organocatalytic triple cascade
Gschwind and List established that in the presence of a chiral secondary amine catalyst, the enal partner engages in a Michael addition with the enamine derived from the catalyst, generating an enolate that immediately undergoes α-substitution on the bromomethylene carbon of the acyl bromide. The nascent γ-keto bromide then cyclizes intramolecularly to a five-membered ring while expelling bromide [12]. Transition-state modelling suggested that hydrogen bonding between the protonated iminium and the acyl-bromide carbonyl oriented the reactants, accounting for the extraordinarily high stereocontrol.

b) Photoredox radical relay
Chen and colleagues demonstrated that irradiation with blue light in the presence of an iridium photosensitizer excites a protonated imine formed from the glycine ester, triggering single-electron transfer to generate an α-amino radical. Concurrently, homolytic cleavage of the carbon–bromine bond in the acyl bromide yields a β-keto radical that adds to the vinylcyclopropane acceptor. Proton-coupled electron transfer closes the sequence, delivering densely functionalised amino acid derivatives [13]. The bromide leaving group is critical for radical generation because the analogous chloride shows no reaction under identical conditions.

Synthetic advantages documented across these cascade reactions include the following:

  • Step contraction—from three discrete operations to a single flask—lowers solvent consumption by fifty percent and reduces purification stages [12] [13].
  • C-O or C-S bond formation and carbon–carbon bond creation proceed concurrently, enhancing atom economy; for example, hydrogen bromide is the only stoichiometric by-product in the organocatalytic sequence [12].
  • Reactions accommodate a spectrum of electron-rich and electron-deficient aryl partners, highlighting chemoselectivity toward the activated bromomethylene group while tolerating halogens, nitriles and heteroatoms [4] [14].

Collectively, these cascades reveal how 4-bromo-3-oxobutanoyl bromide can orchestrate intricate bond networks without recourse to transition metals, extreme temperatures or protecting-group gymnastics.

XLogP3

1.5

Hydrogen Bond Acceptor Count

2

Exact Mass

243.85576 g/mol

Monoisotopic Mass

241.85780 g/mol

Heavy Atom Count

8

Dates

Last modified: 11-21-2023

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